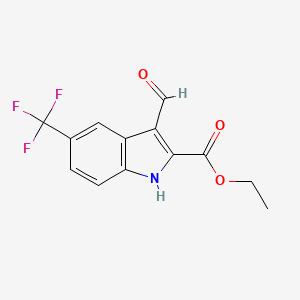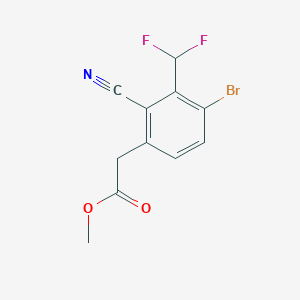
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a formyl group at the 3-position, a trifluoromethyl group at the 5-position, and an ethyl ester at the 2-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the indole ring. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the formylated intermediate. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong bases (e.g., sodium hydride, NaH), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of hydroxymethyl derivatives
Substitution: Formation of substituted indole derivatives
Aplicaciones Científicas De Investigación
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparación Con Compuestos Similares
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate:
3-Formyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid: The ester group is replaced with a carboxylic acid, influencing its solubility and reactivity.
The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.
Propiedades
IUPAC Name |
ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)11-9(6-18)8-5-7(13(14,15)16)3-4-10(8)17-11/h3-6,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCYTMRSZIWYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B1486304.png)
![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)










